molecular formula C14H14N4 B5844235 N~2~-benzyl-1H-benzimidazole-1,2-diamine CAS No. 120341-05-1

N~2~-benzyl-1H-benzimidazole-1,2-diamine

Cat. No.: B5844235
CAS No.: 120341-05-1
M. Wt: 238.29 g/mol
InChI Key: ZWBAEHDXUKWDSJ-UHFFFAOYSA-N
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Description

N~2~-benzyl-1H-benzimidazole-1,2-diamine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of N2-benzyl-1H-benzimidazole-1,2-diamine consists of a benzimidazole core with a benzyl group attached to the nitrogen atom at position 2 and an amino group at position 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-benzyl-1H-benzimidazole-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of N2-benzyl-1H-benzimidazole-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as nano-Fe~3~O~4~/chitosan, has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N2-benzyl-1H-benzimidazole-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

N~2~-benzyl-1H-benzimidazole-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-benzyl-1H-benzimidazole-1,2-diamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the type of cells being targeted .

Comparison with Similar Compounds

N~2~-benzyl-1H-benzimidazole-1,2-diamine can be compared with other benzimidazole derivatives, such as:

    2-phenylbenzimidazole: Known for its antimicrobial properties.

    2-aminobenzimidazole: Used in acid/base catalysis and as a guanidinium group substitute.

    1H-benzimidazole-2-thiol: Studied for its antiparasitic activity.

Uniqueness: N2-benzyl-1H-benzimidazole-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at position 2 and amino groups at positions 1 and 2 make it a versatile compound for various applications .

Properties

IUPAC Name

2-N-benzylbenzimidazole-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-18-13-9-5-4-8-12(13)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBAEHDXUKWDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245820
Record name N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120341-05-1
Record name N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120341-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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